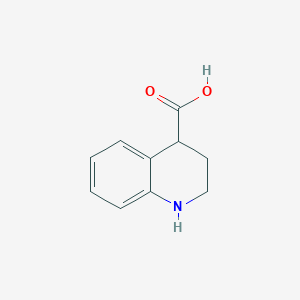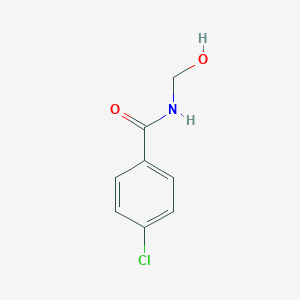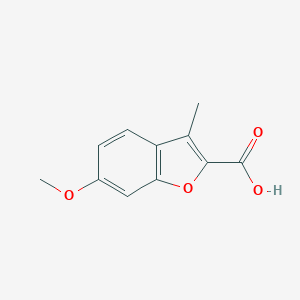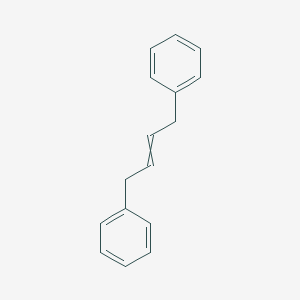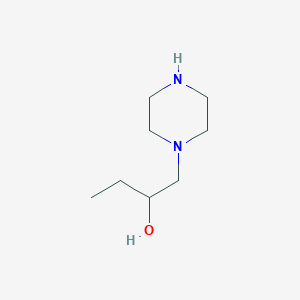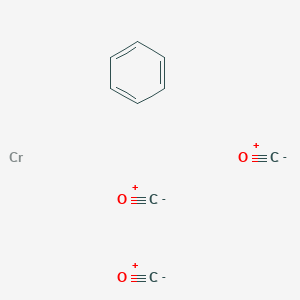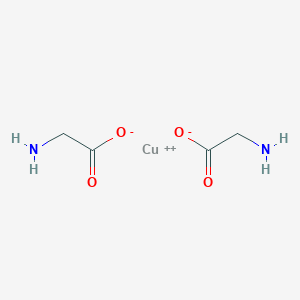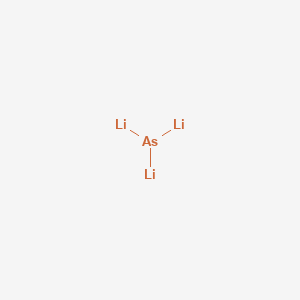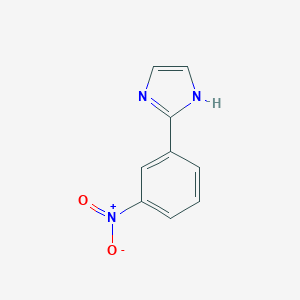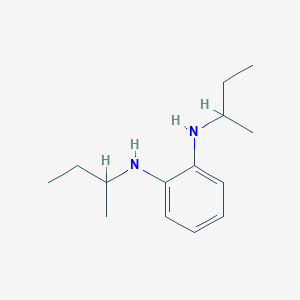
1,2-Benzenediamine, N,N'-bis(1-methylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenediamine, N,N'-bis(1-methylpropyl)-, also known as BMBP, is a chemical compound that belongs to the class of aromatic amines. It is widely used in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1,2-Benzenediamine, N,N'-bis(1-methylpropyl)- is not fully understood, but it is believed to involve the formation of stable complexes with various biomolecules, such as DNA and proteins. These complexes can interfere with the normal functioning of these biomolecules, leading to cell death or inhibition of cell growth.
Efectos Bioquímicos Y Fisiológicos
1,2-Benzenediamine, N,N'-bis(1-methylpropyl)- has been shown to have several biochemical and physiological effects, including anti-cancer properties, drug delivery capabilities, and heavy metal ion detection. It has also been shown to be relatively non-toxic, making it a promising candidate for further research and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,2-Benzenediamine, N,N'-bis(1-methylpropyl)- is its ease of synthesis and relatively low cost. It can also form stable complexes with various biomolecules, making it a versatile tool for scientific research. However, one of the limitations of 1,2-Benzenediamine, N,N'-bis(1-methylpropyl)- is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 1,2-Benzenediamine, N,N'-bis(1-methylpropyl)-. One area of interest is the development of 1,2-Benzenediamine, N,N'-bis(1-methylpropyl)--based drug delivery systems for the treatment of cancer and other diseases. Another area of interest is the synthesis of novel polymers and materials using 1,2-Benzenediamine, N,N'-bis(1-methylpropyl)- as a building block. Additionally, further research is needed to fully understand the mechanism of action of 1,2-Benzenediamine, N,N'-bis(1-methylpropyl)- and its potential applications in environmental chemistry.
Métodos De Síntesis
1,2-Benzenediamine, N,N'-bis(1-methylpropyl)- can be synthesized through a multi-step process starting with the reaction of 1,2-dibromoethane with aniline to obtain 1,2-bis(phenylamino)ethane. This compound is then reacted with isobutylene to obtain 1,2-Benzenediamine, N,N'-bis(1-methylpropyl)-. The synthesis method is relatively simple and can be easily scaled up for industrial production.
Aplicaciones Científicas De Investigación
1,2-Benzenediamine, N,N'-bis(1-methylpropyl)- has been extensively studied for its potential applications in various fields, including medicine, material science, and environmental chemistry. In medicine, 1,2-Benzenediamine, N,N'-bis(1-methylpropyl)- has been shown to have anti-cancer properties and can inhibit the growth of several cancer cell lines. It has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs. In material science, 1,2-Benzenediamine, N,N'-bis(1-methylpropyl)- has been used as a building block for the synthesis of novel polymers and materials. In environmental chemistry, 1,2-Benzenediamine, N,N'-bis(1-methylpropyl)- has been studied for its potential use as a sensor for detecting heavy metal ions in water.
Propiedades
Número CAS |
13482-10-5 |
|---|---|
Nombre del producto |
1,2-Benzenediamine, N,N'-bis(1-methylpropyl)- |
Fórmula molecular |
C14H24N2 |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
1-N,2-N-di(butan-2-yl)benzene-1,2-diamine |
InChI |
InChI=1S/C14H24N2/c1-5-11(3)15-13-9-7-8-10-14(13)16-12(4)6-2/h7-12,15-16H,5-6H2,1-4H3 |
Clave InChI |
ZGDGVGVOFIGJIE-UHFFFAOYSA-N |
SMILES |
CCC(C)NC1=CC=CC=C1NC(C)CC |
SMILES canónico |
CCC(C)NC1=CC=CC=C1NC(C)CC |
Otros números CAS |
13482-10-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



